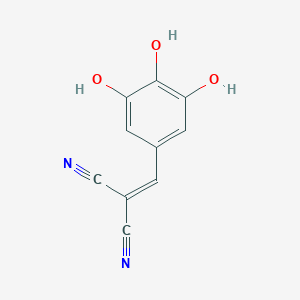

Tyrphostin 25

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Mechanism of Action & Signaling Pathway

Tyrphostin 25 functions mainly as a competitive inhibitor at the substrate-binding site of protein tyrosine kinases, a class of compounds collectively known as tyrphostins [1]. Its structure is based on the natural product erbstatin [1]. The following diagram illustrates its primary mechanism of inhibiting EGFR signaling.

This compound inhibits EGFR autophosphorylation by competing with the substrate.

Key Experimental Applications & Findings

This compound has been used to investigate the role of tyrosine kinases in diverse cellular processes. Key findings demonstrate its effects across different cell types.

| Cell Type / System | Experimental Finding / Effect | Reference |

|---|---|---|

| General Mechanism | Cell-permeable, reversible, competitive inhibitor of protein tyrosine kinase (PTK) substrate binding. | [2] |

| Cultured Rat Hepatocytes | Inhibits endocytosis of tyramine-cellobiose-asialoorosomucoid (TC-AOM). | [2] |

| Small Cell Lung Cancer Cells | Obstructs neuropeptide and basal-stimulated growth. | [2] |

| Vascular Smooth Muscle Cells (Rat Aorta) | Inhibits ATP-stimulated DNA synthesis, cell proliferation, and Fos-protein expression. Does not inhibit ATP-induced Ca²⁺ influx or vasoconstriction. | [3] |

| Guinea-Pig Ventricular Myocytes | Activates Na⁺–Ca²⁺ exchanger (NCX) current, an effect linked to tyrosine kinase inhibition. | [4] |

| Human Leukemic Cell Lines | Induces apoptosis. | [2] |

| Glial Cells | Blocks induction of inducible NO synthase. | [2] |

Example Experimental Protocol

Based on the search results, here is a generalized protocol for assessing this compound's effect on growth factor-stimulated phosphorylation, which you can adapt for various cell-based assays.

Experimental Workflow for Phosphorylation Inhibition Assay

The diagram below outlines the key steps in a typical cell-based assay to evaluate the inhibitory effect of this compound.

General workflow for a cell-based tyrosine phosphorylation inhibition assay.

Key Reagents and Materials

- Cells: Relevant cell line for your research (e.g., vascular smooth muscle cells, cancer cell lines).

- This compound Stock Solution: Typically prepared at a high concentration (e.g., 100 mM) in DMSO. Aliquot and store at -20°C [4].

- Control Solution: Use DMSO vehicle alone at the same dilution as your drug treatments (e.g., ≤0.3% v/v) [4].

- Growth Factor: Depending on your target receptor (e.g., Insulin, EGF, ATP).

- Lysis Buffer & Detection Antibodies: For example, a biotin-coupled target peptide, avidin-coated plate, and anti-phosphotyrosine antibody labeled with horseradish peroxidase (HRP) [5].

Detailed Procedural Steps

- Cell Seeding: Plate cells in an appropriate multi-well plate (e.g., 96-well) and allow them to adhere and reach the desired confluence [5].

- Pre-treatment: Pre-incubate cells with this compound at varying concentrations (e.g., from 10 µM to 100 µM or higher) for a defined period (e.g., 30-120 minutes) before stimulation [5] [3]. Include vehicle control (DMSO) and untreated control wells.

- Stimulation: Stimulate the cells with the appropriate growth factor or agonist (e.g., 1 µM Insulin [5] or 10 µM ATP [3]) for a specific duration to induce tyrosine phosphorylation.

- Cell Lysis and Substrate Immobilization: Lyse the cells. If using a specific peptide substrate, immobilize it (e.g., a biotin-coupled peptide on an avidin-coated plate) [5].

- Phosphorylation Detection: Detect the level of phosphorylated tyrosine residues. This can be done using a monoclonal anti-phosphotyrosine antibody (e.g., labeled with HRP), followed by an absorptiometric or chemiluminescent assay [5].

- Data Analysis: Quantify the signal and plot the dose-response curve. The concentration of this compound that inhibits 50% of the growth factor-induced phosphorylation signal is reported as the IC₅₀.

Important Research Considerations

- Selectivity: While this compound is a valuable tool, it is not absolutely specific to EGFR. It also affects other tyrosine kinases like PDGFR and the insulin receptor [6]. Always include appropriate controls and consider using multiple, structurally unrelated inhibitors to confirm that an effect is due to tyrosine kinase inhibition.

- Solubility and Storage: this compound is soluble in DMSO and ethanol [6]. Stock solutions in DMSO are stable for at least 12 months when stored appropriately [6].

- Cellular Context: Effects can vary significantly between cell types and experimental conditions (e.g., it inhibits ATP-induced proliferation but not contraction in vascular smooth muscle) [3].

- Research Use Only: This compound is intended for research use only and is not for diagnostic or therapeutic use [2].

References

- 1. sciencedirect.com/topics/medicine-and-dentistry/ tyrphostin [sciencedirect.com]

- 2. A Tyrphostin | CAS 118409-58-8 | SCBT - Santa Cruz Biotechnology 25 [scbt.com]

- 3. inhibition of ATP-stimulated DNA synthesis, cell... Tyrphostin [pmc.ncbi.nlm.nih.gov]

- 4. Cardiac Na+–Ca2+ exchanger current induced by ... [pmc.ncbi.nlm.nih.gov]

- 5. An assay method for evaluating chemical selectivity of agonists for... [pubmed.ncbi.nlm.nih.gov]

- 6. (RG-50875), Competitive EGF receptor... | Abcam this compound [abcam.com]

The Challenge with Tyrphostin 25 and Leptin Signaling

A key finding from 1994 indicates that Tyrphostin 23 and Tyrphostin 25 are chemically unstable [1]. The study reported that the observed inhibition of protein tyrosine kinase activity was related to the formation of more inhibitory breakdown products, suggesting that results obtained with these specific compounds must be interpreted with caution [1]. This inherent instability likely explains the scarcity of specific, follow-up studies using this compound for leptin signaling inhibition.

Subsequent research into leptin signaling has predominantly utilized other, more stable tyrphostin compounds. The table below summarizes the most relevant tyrphostins identified in leptin signaling studies:

| Inhibitor Name | Primary Target | Reported Role in Leptin Signaling | Key Experimental Findings |

|---|---|---|---|

| Tyrphostin AG490 | JAK2 | Inhibition | Blocked leptin + IL-1 induced nitric oxide production in chondrocytes; inhibited leptin-induced cytokine secretion from human B cells [2] [3]. |

| Tyrphostin B42 (AG 538) | Unknown Tyrosine Kinase | Unexpected Activation | Activated ATP-sensitive K+ channels in insulinoma cells, mimicking leptin's effect rather than inhibiting it [4]. |

| Tyrphostin 23 / 25 | General PTK Instability | Caution Advised | Found to be unstable, forming more inhibitory products; data requires careful interpretation [1]. |

Experimental Insights from Related Tyrphostins

Researchers have successfully used other tyrphostins, particularly AG490, to delineate the leptin signaling pathway. The following details from published protocols show how these tools are applied.

1. Inhibition of the JAK2/STAT3 Pathway The JAK2/STAT3 pathway is a primary signaling cascade activated by the leptin receptor [5] [6]. In studies on human B cells and chondrocytes:

- Application: Cells were pre-treated with Tyrphostin AG490 (10-100 µM) for 1 hour before leptin stimulation [2] [3].

- Measurement of Outcomes:

- Phosphorylation Status: Western blot analysis was used to confirm that AG490 effectively blocked leptin-induced phosphorylation of JAK2 and its key downstream effector, STAT3 [3].

- Functional Effects: The inhibitor blocked leptin-induced secretion of cytokines like TNF-α, IL-6, and IL-10 in B cells, demonstrating the functional importance of this pathway [3].

2. Investigating Synergistic Inflammatory Responses Leptin can synergize with other inflammatory cytokines like IL-1. The role of JAK2 in this process was confirmed using:

- Application: Chondrocytes were pre-treated with Tyrphostin AG490 (10 µM) for 1 hour before co-stimulation with leptin and IL-1 [2].

- Measurement of Outcomes: The production of nitric oxide, a key inflammatory mediator, was significantly reduced, confirming the involvement of a JAK2-dependent pathway in the leptin/IL-1 synergy [2].

The Broader Leptin Signaling & Inhibition Landscape

Leptin signaling involves a complex network, and its negative regulation is a major focus in obesity research. The diagram below summarizes the core pathway and key points of regulation, including where tyrphostins act.

Leptin signaling pathway and its key negative regulators, including the inhibitor Tyrphostin AG490.

Beyond small-molecule inhibitors like tyrphostins, endogenous protein tyrosine phosphatases are crucial natural regulators of leptin signaling. Notably:

- PTP1B dephosphorylates JAK2, and PTP1B-deficient mice are hyper-sensitive to leptin and resistant to diet-induced obesity [5] [7].

- PTPRJ also dephosphorylates JAK2, and its induction in the hypothalamus is a documented cause of leptin resistance [8].

Interpretation & Future Directions

Based on the available information, here are key takeaways for your research:

- Prioritize Stable Compounds: For experimental work, Tyrphostin AG490 is a well-validated and reliable tool for inhibiting JAK2 in leptin signaling studies.

- Context is Key: The finding that Tyrphostin B42 activated a leptin-responsive channel highlights that the effects of tyrphostins are highly context-dependent and not universally inhibitory [4]. Always include proper controls.

- Explore Broader Mechanisms: The field has significantly advanced in understanding protein tyrosine phosphatases (PTP1B, PTPRJ) as key negative regulators of leptin signaling, presenting alternative targets for therapeutic intervention [8] [7].

References

- 1. The degree of inhibition of protein tyrosine kinase activity by... [pubmed.ncbi.nlm.nih.gov]

- 2. pathway involved in nitric oxide synthase type II activation in... Signalling [arthritis-research.biomedcentral.com]

- 3. Activates Human B Cells to Secrete TNF-α, IL-6, and IL-10 via... Leptin [link.springer.com]

- 4. Role of tyrosine phosphorylation in leptin activation of ATP- ... [pmc.ncbi.nlm.nih.gov]

- 5. Leptin signaling and its central role in energy homeostasis [frontiersin.org]

- 6. Leptin signalling [sciencedirect.com]

- 7. Attenuation of Leptin Action and Regulation of Obesity by ... [sciencedirect.com]

- 8. PTPRJ Inhibits Leptin Signaling, and Induction of ... [nature.com]

Tyrphostin Mechanisms and Effects on Erk1/2

The table below summarizes key findings on how different tyrphostin compounds affect the Erk1/2 pathway, based on the retrieved scientific literature.

| Tyrphostin Compound | Target / Mechanism | Effect on Erk1/2 | Experimental Context |

|---|---|---|---|

| Tyrphostin AG 490 | JAK2 kinase inhibitor [1] | Inhibits leptin/IL-1-induced NOS II activation (pathway involves MEK-1) [1] | Chondrocytes (human primary, mouse ATDC5 cell line) [1] |

| Tyrphostin A9 | Src protein kinase inhibitor [2] | Blocks ERK1/2 activation induced by BzATP (a P2X7 receptor agonist) [2] | Intraperitoneal murine macrophages [2] |

| Unspecified Tyrphostin | Src protein kinase inhibitor [2] | Blocks ERK1/2 activation induced by BzATP (a P2X7 receptor agonist) [2] | Intraperitoneal murine macrophages [2] |

| Adaphostin (NSC 680410) | Broad tyrosine kinase inhibitor (Bcr/Abl, etc.); induces oxidative stress [3] | Down-regulates Raf/MEK/ERK pathway [3] | Human leukemia cell lines (Jurkat, U937, HL-60, Raji) [3] |

The following diagram illustrates the general signaling pathway of Erk1/2 and the points where tyrphostin inhibition occurs based on the available data.

Figure 1: MAPK/ERK Signaling Pathway and Tyrphostin Inhibition Points. The diagram shows the core Erk1/2 cascade and highlights Src and JAK2 kinases as upstream regulators that can be inhibited by specific tyrphostins, thereby preventing ERK1/2 activation in certain cellular contexts [2] [1].

Interpretation and Research Path Forward

Based on the gathered data, here is a synthesis and suggested path for your research.

- Mechanistic Insights: The evidence confirms that tyrphostins are not a single-purpose tool but a class of inhibitors that can suppress Erk1/2 activation through multiple upstream targets. The critical finding is that this inhibition is often context-dependent, varying by cell type and stimulus [2] [1].

- Implications for Tyrphostin 25 (AG 82): While the specific molecule this compound was not directly studied in the results, it is a known Src family tyrosine kinase inhibitor. The data for Tyrphostin A9 [2] provides a strong mechanistic precedent, suggesting that this compound likely inhibits Erk1/2 signaling in pathways where Src kinase is a critical upstream activator.

To proceed with your work on this compound, I suggest the following steps:

- Consult Primary Databases: Use resources like PubMed or Google Scholar to search for "this compound" or "AG82" in conjunction with "ERK" or "MAPK" to find dedicated primary studies.

- Validate in Your System: Given the context-dependent nature of these signals, empirical validation in your specific experimental model (cell line, stimulus, etc.) will be essential.

- Leverage the Protocols: The methodological details from the cited papers, such as the use of western blotting for phospho-ERK1/2 [4] [5] and specific inhibitor concentrations [1], provide an excellent starting point for designing your own experiments.

References

- 1. Signalling pathway involved in nitric oxide synthase type II activation in... [arthritis-research.biomedcentral.com]

- 2. Activation of ERK1/2 by extracellular nucleotides in ... [pmc.ncbi.nlm.nih.gov]

- 3. The tyrphostin adaphostin interacts synergistically with ... [pmc.ncbi.nlm.nih.gov]

- 4. Distinct Pathways of ERK / 1 Activation by... | PLOS One 2 [journals.plos.org]

- 5. / ERK mediates epithelial-mesenchymal transition by... 1 2 pathway [spandidos-publications.com]

Chemical Profile and Key Characteristics

The table below summarizes the core chemical and functional information for Tyrphostin 25.

| Property | Description |

|---|---|

| CAS Number | 118409-58-8 [1] |

| Molecular Formula | C₁₀H₆N₂O₃ [1] |

| Molecular Weight | 202.16 g/mol [1] |

| Alternate Names | Tyrphostin AG-82, RG-50875, NSC 676484 [1] |

| Primary Target | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase [1] |

| Mechanism | Competitive & reversible inhibitor of substrate binding [1] |

| Cellular Permeability | Cell-permeable [1] |

| Reported IC₅₀ for EGFR | 3 µM [1] |

Key Experimental Findings and Data

This compound has been shown to inhibit various cellular processes driven by tyrosine kinase activity. The table below summarizes quantitative data and key observations from pivotal experiments.

| Experimental Context/Model | Key Finding / Effect of this compound | Citation |

|---|---|---|

| Vascular Smooth Muscle Cells (RASMC) | Inhibited ATP-stimulated DNA synthesis and cell proliferation; did not affect ATP-induced Ca²⁺ influx or inositol phosphate production [2]. | |

| Vascular Smooth Muscle Cells (RASMC) | Greatly reduced ATP-induced Fos-protein expression (to 14±2% from 87±5%) [2]. | |

| Rat Aorta Ring Segments | Did not alter ATP-induced vasoconstriction [2]. | |

| Cultured Rat Hepatocytes | Inhibited endocytosis of tyramine-cellobiose-asialoorosomucoid (TC-AOM) [1]. | |

| Small Cell Lung Cancer Cells | Obstructed neuropeptide and basal-stimulated growth [1]. | |

| Human Leukemic Cell Lines | Induced apoptosis [1]. | |

| Glial Cells | Blocked induction of inducible NO synthase [1]. |

Experimental Protocols

Based on the search results, here are detailed methodologies for key experiments cited:

Protocol for Assessing DNA Synthesis Inhibition (Thymidine Incorporation Assay)

This protocol is derived from studies on vascular smooth muscle cells (RASMCs) [2].

- Cell Culture: Use a standard cell line, such as rat aorta vascular smooth muscle cells (RASMCs). Culture cells in appropriate medium (e.g., Dulbecco's Modified Eagle Medium with 10% fetal bovine serum) in multi-well plates until they reach a desired confluence.

- Serum Starvation: Starve the cells in serum-free medium for 24-48 hours to synchronize them in a quiescent state (G0 phase of the cell cycle).

- Pre-treatment with Inhibitor: Add this compound (e.g., at 10 µM) or vehicle control (e.g., DMSO) to the serum-free medium for a defined period before stimulation.

- Stimulation of Proliferation: Stimulate the cells with a mitogen, such as extracellular ATP (e.g., 10 µM), to induce DNA synthesis and cell cycle re-entry.

- Pulse with Radiolabeled Thymidine: Several hours after stimulation (e.g., 18-24 hours), add [³H]-thymidine to the culture medium. The radiolabeled thymidine is incorporated into newly synthesized DNA.

- Measurement: After an additional incubation period (e.g., 2-4 hours), precipitate the DNA, wash the cells to remove unincorporated [³H]-thymidine, and solubilize the DNA. The incorporated radioactivity is then measured using a liquid scintillation counter. A reduction in counts per minute (cpm) in this compound-treated cells indicates inhibition of DNA synthesis.

Protocol for Assessing Cell Proliferation (Enzymatic Cell Proliferation Assay)

This method was used to measure the increase in total cell number after 72 hours of ATP stimulation [2].

- Cell Seeding and Treatment: Seed cells in multi-well plates and treat them with the test compounds (e.g., ATP and this compound) for the duration of the experiment (e.g., 72 hours).

- Assay Principle: Use a colorimetric or fluorometric assay, such as the MTT assay, WST assay, or a assay that measures cellular metabolic activity as a proxy for cell number. These assays typically involve adding a tetrazolium salt or other reagent to the culture medium.

- Incubation and Measurement: Incubate the plate for a specified time to allow the viable cells to convert the reagent into a colored or fluorescent product. Measure the absorbance or fluorescence of the solution in each well using a plate reader.

- Data Analysis: The signal intensity is directly proportional to the number of metabolically active cells in the well. Compare the signal from treated wells to control wells to determine the effect on cell proliferation.

Mechanism and Signaling Pathway

The core experimental finding from the search results is that this compound inhibits the mitogenic (proliferation) effects of ATP in vascular smooth muscle cells without affecting the contractile effects [2]. This suggests that the ATP receptor activates two distinct downstream pathways: one for contraction that is tyrosine kinase-independent, and one for proliferation that is tyrosine kinase-dependent. The following diagram illustrates this mechanistic insight and the specific point of this compound's action.

Diagram: this compound selectively inhibits the tyrosine kinase-dependent proliferation pathway without affecting the contraction pathway.

Research and Potential Therapeutic Applications

Research involving this compound has helped elucidate signaling pathways and explore potential therapeutic applications:

- Cancer Research: It has been studied for its ability to obstruct growth in small cell lung cancer cells and induce apoptosis in human leukemic cell lines [1].

- Signal Transduction Studies: Its use was pivotal in demonstrating that the mitogenic effect of ATP on vascular smooth muscle is dependent on tyrosine kinases, unlike its contractile effect [2].

- Beyond Tyrosine Kinases: Some studies note that this compound can also act as an agonist for the orphan GPCR GPR35 [3], and certain tyrphostins have been found to inhibit guanylyl and adenylyl cyclases [1], indicating potential off-target effects that researchers should consider.

References

Tyrphostin A25 in OA-Relevant Signaling Pathways

Tyrphostin A25 functions as a competitive inhibitor of protein tyrosine kinases. The table below summarizes its documented effects and the pathways it influences in models relevant to arthritis.

| Research Context / Cell Type | Target / Pathway Implicated | Observed Effect of Tyrphostin A25 | Experimental Outcome |

|---|---|---|---|

| Chondrogenic ATDC5 Cell Line [1] | JAK2/STAT signaling (upstream of NOS II) | Inhibitor | Blocked synergistic increase in NO production induced by leptin + IL-1. |

| Bovine Pulmonary Artery Endothelial (CPAE) Cells [2] | Swelling-activated Cl⁻ current (ICl,swell) | Inhibitor | Inhibited ICl,swell with an IC₅₀ of 61.4 ± 1.7 µM. |

| Chondrocytes (Primary Human & ATDC5) [3] | Fibronectin fragment (FN-f) → PYK2 → MMP-13 production | No significant effect | Did not block FN-f-stimulated increase in MMP-13 (unlike tyrphostin A9). |

| Primary Culture Osteoblastic Cells [4] | Epidermal Growth Factor (EGF) receptor signaling | Inhibitor | Inhibited EGF-induced mitogenesis. |

These findings highlight that the effect of Tyrphostin A25 is highly dependent on the specific cellular context and the signaling pathway being studied.

Detailed Experimental Protocol: Inhibition of NOS II in Chondrocytes

The following methodology is adapted from a study investigating the synergistic effect of leptin and IL-1 in chondrocytes [1].

Cell Culture and Preparation

- Cell Types: The protocol can be applied to the mouse chondrogenic cell line ATDC5 (including insulin-differentiated mature and hypertrophic chondrocytes) and primary human articular chondrocytes isolated from normal cartilage via enzymatic digestion (e.g., pronase and collagenase-P) [1].

- Culture Conditions: Maintain cells in Dulbecco's modified Eagle's medium/Ham's F12 medium, supplemented with 5% fetal bovine serum and antibiotics (50 U/ml penicillin and 50 µg/ml streptomycin). For ATDC5 differentiation, add 10 µg/ml human recombinant insulin [1].

- Pre-treatment: Starve cells in serum-free medium for 12 hours before the experiment to minimize interference from serum factors [1].

Pre-inhibition with Tyrphostin A25

- Prepare a stock solution of Tyrphostin A25 in an appropriate solvent (e.g., DMSO), and then dilute it in the culture medium to the desired working concentration.

- Add Tyrphostin A25 to the cell culture at a final concentration of 61.4 µM (based on its IC₅₀ in other systems [2]) 1 hour before adding the pro-inflammatory stimulants [1].

- Include control wells with the vehicle solvent (e.g., DMSO) alone.

Cell Stimulation

- Stimulate the pre-treated cells for 48 hours with a combination of:

- Leptin: 800 nmol/L

- IL-1: 0.025 ng/mL [1]

Analysis of Nitric Oxide Production

- Nitrite Assay: After the 48-hour stimulation period, collect the cell culture medium.

- Measure nitrite (a stable breakdown product of NO) concentration using the Griess colorimetric reaction.

- Briefly, mix equal volumes of the culture supernatant and Griess reagent (1% sulfanilamide, 0.1% N-1-naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).

- Incubate the mixture for 10 minutes at room temperature and measure the absorbance at 540 nm. Determine the nitrite concentration by comparing it to a standard curve of sodium nitrite [1].

Experimental Workflow and Signaling Pathway

The diagram below outlines the key stages of the experimental protocol and the proposed signaling pathway involving Tyrphostin A25.

This diagram visualizes the experimental workflow (top) and the signaling pathway Tyrphostin A25 is proposed to inhibit (bottom), based on the research that it blocks the synergistic NO production from leptin and IL-1 [1].

Key Research Implications

The data suggests that Tyrphostin A25 is a useful tool for investigating JAK2 and other tyrosine kinase pathways in inflammatory processes relevant to OA. Its ability to inhibit a swelling-activated chloride current also points to potential, less-explored roles in cellular volume regulation, which could be pertinent in the context of joint swelling and edema [2].

It is crucial to note that other tyrphostins (e.g., AG490, AG126) have shown more direct therapeutic potential in experimental arthritis and joint degeneration models by targeting JAK2 or other specific kinases [5] [6]. The ineffectiveness of Tyrphostin A25 in blocking the FN-f/α5β1 integrin/PYK2/MMP-13 pathway underscores the critical importance of compound selectivity when designing experiments or considering translational applications [3] [7].

References

- 1. involved in nitric oxide synthase type II activation... Signalling pathway [arthritis-research.biomedcentral.com]

- 2. Regulation of a swelling-activated chloride current in bovine... [pubmed.ncbi.nlm.nih.gov]

- 3. Fibronectin Fragment Activation of Proline-rich Tyrosine ... [pmc.ncbi.nlm.nih.gov]

- 4. Effects of genistein, tyrphostin , and pertussis toxin on EGF-induced... [pubmed.ncbi.nlm.nih.gov]

- 5. Tyrosine kinase inhibitor tyrphostin AG490 retards chronic ... [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of tyrosine kinase-mediated cellular signalling by ... [sciencedirect.com]

- 7. sciencedirect.com/topics/medicine-and-dentistry/ tyrphostin [sciencedirect.com]

Tyrphostin 25 effect on alkaline phosphatase activity

Cellular Effects of a Related Tyrphostin

The table below summarizes key experimental findings on Tyrphostin A51, a compound structurally and functionally similar to Tyrphostin 25, and its effect on ALP activity in human bone cells [1].

| Tyrphostin Compound | Cell Type | Effect on ALP Activity | Effect on Cell Proliferation | Reported Concentration |

|---|---|---|---|---|

| Tyrphostin A51 | Normal human bone cells (mandible and vertebra-derived) | Significant increase in basal ALP specific activity [1] | Inhibition of basal and EGF-induced proliferation [1] | 5 - 30 µM [1] |

This data suggests that tyrphostins as a class can modulate cell differentiation, as increased ALP activity is a recognized marker for osteogenic (bone cell) differentiation [1].

Experimental Protocol for Assessment

The following methodology is adapted from the study on Tyrphostin A51, which can serve as a protocol for evaluating the effects of this compound on ALP activity [1].

- Cell Culture:

- Plate human bone-derived cells (e.g., mandible or vertebra-derived) at a density of 100 cells/mm² in culture plates.

- Treatment:

- Prepare a stock solution of this compound in DMSO. The final DMSO concentration in the assay should not exceed 0.06% to maintain cell viability.

- Treat cells with this compound or a vehicle control (DMSO) in serum-free culture medium. Based on the related study, a concentration range of 5-30 µM is a relevant starting point for dose-response experiments. The treatment duration in the cited study was 48 hours.

- ALP Activity Assay:

- After treatment, lyse the cells to extract cellular proteins.

- Incubate the protein extract with a reaction buffer containing 10 mM p-Nitrophenyl phosphate (PNPP) in 0.15 M sodium carbonate buffer (pH 10.3) and 1 mM MgCl₂.

- Measure the enzymatic activity by quantifying the conversion of the colorless PNPP to yellow p-Nitrophenol, typically by reading the absorbance at 405 nm.

- One unit of ALP activity is defined as the amount of enzyme required to hydrolyze 1 µmole of PNPP per minute at room temperature.

- Data Normalization:

- Normalize the measured ALP activity against the total cellular protein content, determined by a method such as the Lowry protein assay. This gives the ALP specific activity (units/mg protein).

Putative Signaling Pathway

This compound is a known competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase [2] [3]. The following diagram illustrates the hypothesized signaling pathway through which it may increase alkaline phosphatase activity, based on the general mechanism of tyrphostins and the observed effects on differentiation [1] [4].

This model proposes that by inhibiting the EGFR signaling cascade, this compound may shift the cellular balance from proliferation toward differentiation, leading to an increase in ALP activity [1] [4].

Key Takeaways and Further Research

- Indirect Evidence: While a direct study on this compound and ALP was not found, robust data on Tyrphostin A51 strongly indicates that this class of tyrosine kinase inhibitors can promote osteogenic differentiation.

- Complex Signaling: The effect on ALP is likely part of a broader shift in cell fate from proliferation to differentiation, driven by the inhibition of key growth factor receptors.

- Research Next Steps: To build on this information, you could:

- Validate the Hypothesis: Use the provided experimental protocol to test this compound directly in your cell model system.

- Explore Specific Pathways: Investigate the role of specific downstream pathways like MAPK or PI3K/AKT in mediating this effect [5].

References

- 1. 51 | inhibitor of EGFR | CAS# 126433-07-6 | InvivoChem Tyrphostin [invivochem.com]

- 2. A Tyrphostin | EGFR | GPR | TargetMol 25 [targetmol.com]

- 3. (RG-50875), Competitive EGF receptor... | Abcam this compound [abcam.com]

- 4. Tyrphostin - an overview [sciencedirect.com]

- 5. A novel reporter for real-time, quantitative imaging of AKT- ... [oncotarget.com]

Tyrphostin 25 effect on osteocalcin release

Tyrphostin 25 in Bone Cell Studies

This compound is a cell-permeable, competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with a half-maximal inhibitory concentration (IC₅₀) of 3 μM [1] [2]. The table below summarizes its observed effects in osteoblastic cell studies.

| Cell Type / Model | Reported Effect of this compound | Related Context |

|---|---|---|

| G292 Clonal Osteoblastic Cells [3] | Inhibited EGF-induced mitogenesis (DNA synthesis) | Effect on cell proliferation, not osteocalcin measured |

| Primary Culture Osteoblasts (Neonatal Rat) [3] | Inhibited EGF-induced mitogenesis (DNA synthesis) | Effect on cell proliferation, not osteocalcin measured |

Experimental Protocol for Bone Cell Proliferation

The key study [3] investigating this compound in osteoblastic cells used the following methodology to assess cell proliferation, which is a relevant upstream process to osteocalcin release.

- Cell Culture Models: Experiments used two models: the human osteosarcoma-derived clonal cell line G292 and primary osteoblastic cells isolated from neonatal rat calvaria [3].

- Proliferation Assay: Cell proliferation was quantified by measuring ³H-thymidine incorporation into DNA, followed by liquid scintillation spectrometry [3]. This method tracks DNA synthesis as a marker of cell division.

- Treatment Protocol:

- Cells were exposed to Epidermal Growth Factor (EGF) to stimulate mitogenesis.

- The effect of this compound was tested by co-administering it with EGF.

- DNA synthesis was measured and compared against controls (EGF alone and baseline) [3].

- Key Finding: this compound inhibited the EGF-induced proliferation response in both G292 and primary rat osteoblastic cells [3].

Osteocalcin Biology and Measurement

Osteocalcin is the most abundant non-collagenous protein in bone, synthesized by osteoblasts [4]. It exists in different forms that are crucial for its function.

Figure: The dual fate of osteocalcin, which can be incorporated into bone or act as a hormone.

- Carboxylated Osteocalcin: This form has a high affinity for bone mineral (hydroxyapatite) and is incorporated into the bone matrix [5].

- Undercarboxylated Osteocalcin (GluOC): This form is released into the bloodstream and functions as a hormone, regulating insulin secretion, sensitivity, and energy metabolism [6] [5].

The triple ELISA system is a reliable method to quantify total, carboxylated, and undercarboxylated osteocalcin directly, providing a precise assessment of its hormonal activity [6].

Interpretation and Research Outlook

The search results indicate that while this compound's inhibition of EGF-signaling impacts osteoblast proliferation [3], its specific effect on osteocalcin synthesis or release remains unstudied.

To investigate this relationship, you could adapt the existing proliferation protocol:

- Measure Osteocalcin: Use the triple ELISA system [6] to quantify osteocalcin forms in cell culture supernatants after this compound treatment.

- Test Signaling Pathways: As EGF signaling influences osteoblast activity, this compound provides a tool to probe this pathway's role in regulating osteocalcin.

References

- 1. This compound (RG-50875), Competitive EGF receptor ... [abcam.com]

- 2. A Tyrphostin | CAS 118409-58-8 | SCBT - Santa Cruz Biotechnology 25 [scbt.com]

- 3. Effects of genistein, tyrphostin , and pertussis toxin on EGF-induced... [link.springer.com]

- 4. Osteocalcin - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. Osteocalcin: Beyond Bones [e-enm.org]

- 6. AN ELISA-BASED METHOD TO QUANTIFY OSTEOCALCIN ... [pmc.ncbi.nlm.nih.gov]

Tyrphostin 25: Key Quantitative Data for Cell Culture

| Parameter | Details / Value |

|---|---|

| Primary Target | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase [1] |

| IC₅₀ for EGFR | 3 µM [2] [1] |

| Other Affected Receptors | Platelet-derived growth factor (PDGF) and insulin receptor tyrosine kinases [1] |

| Typical Working Concentration | ~10 µM (based on cited biological effects) [3] |

| Reported Concentration Range | 0.5 µM to 200 µM (in various cell models, including neuronal) [4] |

| Solubility | Soluble in DMSO and Ethanol [1] |

| Molecular Weight | 202.16 - 202.17 Da [2] [1] |

| Molecular Formula | C₁₀H₆N₂O₃ [2] [1] |

Experimental Protocols

The following protocols are generalized from research methodologies that utilize tyrphostins in cell culture experiments.

Preparation of Stock and Working Solutions

This procedure outlines how to correctly dissolve and store Tyrphostin 25.

- Materials

- This compound (≥95% purity) [2]

- Anhydrous Dimethyl Sulfoxide (DMSO)

- Sterile phosphate-buffered saline (PBS) or cell culture medium

- Microcentrifuge tubes

- Procedure

- Stock Solution (e.g., 10 mM): Calculate the required mass of this compound. Dissolve the compound in pure DMSO to prepare a 10 mM stock solution [5].

- Aliquoting: Dispense the stock solution into single-use aliquots to minimize freeze-thaw cycles.

- Storage: Store the aliquots at -20°C or below for long-term stability [5].

- Working Solution: On the day of the experiment, dilute the stock solution in sterile, serum-free culture medium or PBS to the desired final concentration (e.g., 10 µM). The final concentration of DMSO in cell culture should typically not exceed 0.1% (v/v) to avoid solvent toxicity [5].

- Diagram: Experimental Workflow for this compound Treatment

Cell Proliferation Assay (MTT Method)

This protocol assesses the anti-proliferative effects of this compound, adapted from a study on a related tyrphostin [5].

- Materials

- Procedure

- Cell Seeding: Seed cells in a 96-well plate at a density of 8 × 10³ cells/well in complete medium with serum [5].

- Cell Synchronization: After 24 hours, replace the medium with serum-free medium to synchronize cell growth [5].

- Compound Treatment: Following another 24 hours, replace the medium with fresh serum-free medium containing this compound at various concentrations (e.g., from 0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a blank (medium only) [5].

- Incubation: Incubate the cells for the desired period (e.g., 48 hours) [5].

- MTT Assay: a. Add MTT reagent to each well and incubate for 2-4 hours. b. Carefully remove the medium and dissolve the formed formazan crystals with solubilization solution. c. Measure the absorbance at 570 nm using a microplate reader [5].

- Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control.

Assessment of Cell Viability (Differential Staining)

This method distinguishes between viable, apoptotic, and necrotic cells after treatment, based on a similar tyrphostin study [5].

- Materials

- 24-well cell culture plate

- Hoechst 33258 stain

- Propidium Iodide (PI) stain

- Fluorescence microscope

- Procedure

- Cell Treatment: Seed cells in a 24-well plate and treat with this compound as described in the proliferation assay [5].

- Staining: After the treatment period, add Hoechst 33258 and PI directly to the culture medium to final concentrations of 5 µg/ml and 1 µg/ml, respectively. Incubate for 15 minutes at 37°C [5].

- Visualization and Quantification: a. Observe the cells under a fluorescence microscope using appropriate filters. b. Viable cells will have normal nuclear morphology (condensed chromatin) and show only blue Hoechst staining. c. Apoptotic cells will have condensed and fragmented chromatin (bright blue Hoechst staining) but will exclude PI. d. Necrotic cells will have porous membranes and show red PI staining [5].

- Analysis: Count the cells in each category from multiple random fields to determine the percentage of viable, apoptotic, and necrotic cells. Image analysis software like ImageJ can be used for quantification [5].

Critical Considerations for Use

- Mechanisms Beyond Kinase Inhibition: Research indicates that tyrphostins can protect cells through mechanisms other than tyrosine kinase inhibition. Some, like A25, can act as direct antioxidants, while others may affect mitochondrial function or cellular glutathione levels. These off-target effects should be considered when interpreting results [4].

- Structural Specificity: The effects of tyrphostins can be highly structure-specific. For example, Tyrphostin 23 was shown to stimulate glycolytic flux in astrocytes, while the structurally related this compound did not, highlighting that findings from one tyrphostin cannot be automatically applied to others [6].

- Vehicle Control: The use of an appropriate vehicle control (e.g., DMSO at the same final concentration as in treated samples) is essential for all experiments to rule out solvent-related effects.

References

- 1. This compound (RG-50875), Competitive EGF receptor ... [abcam.com]

- 2. A Tyrphostin | CAS 118409-58-8 | SCBT - Santa Cruz Biotechnology 25 [scbt.com]

- 3. WikiGenes - Tyrphostin - 25 - 2-[(3,4,5-trihydroxyphenyl) methylidene]... [wikigenes.org]

- 4. Tyrphostins Protect Neuronal Cells from Oxidative Stress [sciencedirect.com]

- 5. Cytostatic and cytotoxic effects of tyrphostin AG1296 on RMS cells ... [pmc.ncbi.nlm.nih.gov]

- 6. Acute stimulation of glycolytic flux in cultured primary astrocytes by the... [springerplus.springeropen.com]

Comprehensive Application Notes and Protocols for Using Tyrphostin 25 in Osteoblast Research

Compound Profile and Mechanism of Action

Tyrphostin 25 (also known as Tyrphostin A25, RG-50875, or NSC 676484) is a cell-permeable benzylidenemalononitrile compound that serves as a reversible, competitive protein tyrosine kinase inhibitor with particular activity against the epidermal growth factor receptor (EGFR). With a molecular formula of C₁₀H₆N₂O₃ and molecular weight of 202.16 Da, this synthetic compound exhibits specific inhibition of EGFR tyrosine kinase with a reported IC₅₀ of 3 μM while also affecting platelet-derived growth factor (PDGF) and insulin receptor tyrosine kinases [1] [2]. The compound's chemical name is 2-[(3,4,5-trihydroxyphenyl)methylidene]propanedinitrile, and it is soluble in DMSO and ethanol, making it suitable for cell culture applications [2].

The primary mechanism of this compound involves competitive inhibition of substrate binding to protein tyrosine kinases rather than targeting the ATP-binding site [3]. This unique mechanism distinguishes it from many other kinase inhibitors and makes it particularly valuable for dissecting specific signaling pathways in osteoblast biology. In osteoblastic cells, this compound has been shown to effectively inhibit EGF-induced mitogenesis, demonstrating its functional activity in blocking tyrosine kinase-dependent signaling pathways relevant to bone cell proliferation and differentiation [4].

Experimental Applications in Osteoblast Research

Key Osteoblast Studies Using this compound

Table 1: Summary of Experimental Applications of this compound in Osteoblast Models

| Experimental Context | Cell Model | Concentration Range | Treatment Duration | Key Findings | Reference |

|---|---|---|---|---|---|

| EGF-induced mitogenesis inhibition | G292 human osteosarcoma cells & primary rat osteoblasts | Not specified | 24 hours | Inhibited EGF-stimulated proliferation in both cell types | [4] |

| Tyrosine kinase inhibition studies | Primary culture osteoblasts | Not specified | Varies by assay | Confirmed role of tyrosine phosphorylation in osteoblast signaling | [4] |

| Specificity comparison | Neonatal rat calvaria cells | Compared with genistein | 24 hours | Demonstrated differential effects compared to other tyrosine kinase inhibitors | [4] |

Detailed Experimental Protocols

Inhibition of EGF-Induced Osteoblast Mitogenesis

This protocol outlines the use of this compound to investigate the role of tyrosine kinase activity in EGF-stimulated osteoblast proliferation, based on established methodology [4].

Cell Culture Preparation:

- Maintain G292 human osteoblastic cells and primary osteoblasts isolated from neonatal rat calvaria in appropriate growth media.

- Culture cells under standard conditions (37°C, 5% CO₂, fully humidified) until they reach log-phase growth (recommended density: 4 × 10⁵ cells/mL).

- Serum-starve cells overnight prior to experimentation to synchronize cell cycles and reduce background signaling activity.

This compound Treatment:

- Prepare fresh this compound stock solution in DMSO at 10-100 mM concentration, ensuring complete dissolution.

- Further dilute in culture medium to achieve final working concentrations, keeping final DMSO concentration below 0.1% (v/v) to maintain cell viability.

- Pre-treat cells with this compound for 30-60 minutes before adding EGF stimulation to ensure proper inhibitor engagement with target kinases.

EGF Stimulation and Proliferation Assessment:

- Add EGF at determined optimal concentrations (dose-dependent range typically 1-100 ng/mL) to stimulate proliferation.

- Incubate cells for 24 hours under standard culture conditions following EGF addition.

- Assess cell proliferation using ³H-thymidine incorporation measured by liquid scintillation spectrometry or alternative methods like MTT assay.

- Include appropriate controls: untreated cells, DMSO vehicle control, EGF-only treatment, and this compound-only treatment.

General Principles for this compound Usage in Osteoblast Cultures

Solution Preparation and Storage:

- Prepare stock solutions at high concentrations (typically 10-100 mM in DMSO) to minimize solvent effects in experimental conditions.

- Aliquot and store at -20°C protected from light, with recommended storage duration up to 12 months for maintained activity [2].

- Avoid repeated freeze-thaw cycles by creating single-use aliquots.

Optimal Concentration Determination:

- Perform dose-response curves with concentrations typically ranging from 1-100 μM based on published studies and supplier recommendations [1].

- Include thorough vehicle controls with matched DMSO concentrations for every experiment.

- Assess cytotoxicity concurrently with efficacy measurements using viability assays.

Treatment Timing and Duration:

- For inhibition studies, pre-incubate cells with this compound before applying stimuli (30 minutes to 2 hours typically sufficient).

- For differentiation studies, consider continuous exposure with medium changes every 2-3 days.

- Limit extended treatments (>72 hours) without medium refreshment to maintain inhibitor activity.

Signaling Pathways and Experimental Outcomes

This compound in Osteoblast Signaling Pathways

Diagram 1: this compound mechanism in EGF signaling pathway. This compound competitively inhibits tyrosine kinase activity, blocking downstream signaling and EGF-induced osteoblast proliferation.

Experimental Workflow for Osteoblast Differentiation Studies

Diagram 2: Experimental workflow for osteoblast differentiation studies. This compound treatment is incorporated at differentiation induction, with effects measured through early (ALP activity) and late (mineralization) markers compared to vehicle controls.

Key Mechanistic Insights

Research demonstrates that This compound effectively inhibits EGF-induced mitogenesis in both clonal osteoblastic cells (G292 line) and primary culture osteoblasts isolated from neonatal rat calvaria [4]. Interestingly, the study revealed differential signaling pathways between these osteoblastic cell types despite both responding to this compound, highlighting the importance of appropriate model selection. The inhibitory effect on EGF-stimulated proliferation confirms that tyrosine kinase activity plays a crucial role in growth factor signaling in bone cells.

The specificity of inhibition is evidenced by comparative studies with other tyrosine kinase inhibitors such as genistein, which showed different patterns of response in primary osteoblasts [4]. This selectivity makes this compound particularly valuable for dissecting specific signaling pathways in osteoblast biology rather than using broad-spectrum kinase inhibitors that may obscure specific mechanisms.

Practical Considerations and Troubleshooting

Optimization and Troubleshooting Guide

Table 2: Troubleshooting Guide for this compound in Osteoblast Experiments

| Problem | Potential Causes | Solutions | Preventive Measures |

|---|---|---|---|

| Lack of effect | Insufficient concentration; degraded compound; incorrect timing | Perform dose-response (1-100 μM); use fresh aliquots; verify pre-treatment duration | Validate stock activity with positive control; implement proper storage |

| Excessive cytotoxicity | Off-target effects; solvent toxicity; prolonged exposure | Titrate concentration; reduce DMSO (<0.1%); shorten exposure time | Include viability assays; test multiple concentrations in pilot studies |

| Inconsistent results | Variable cell density; serum interference; compound precipitation | Standardize seeding density; use consistent serum lots; verify solubility | Include internal controls; document passage numbers; use fresh medium |

| High background in controls | Inadequate serum starvation; vehicle effects | Optimize starvation duration; include proper vehicle controls | Standardize synchronization protocols; match DMSO across conditions |

Important Technical Notes

Cell Type Considerations: Primary osteoblasts and osteoblastic cell lines may exhibit different sensitivity to this compound. Always perform preliminary range-finding experiments when using new cell models [4].

Combination Studies: When combining this compound with other inhibitors (e.g., pertussis toxin in EGF signaling studies), ensure proper temporal sequencing and solvent compatibility to avoid confounding effects [4].

Alternative Tyrphostins: Consider that different tyrphostin family members may have distinct specificity profiles. Tyrphostin AG17, for example, has demonstrated effects on adipocyte differentiation [5], highlighting the importance of selecting the appropriate analog for specific biological questions.

References

- 1. A Tyrphostin | CAS 118409-58-8 | SCBT - Santa Cruz Biotechnology 25 [scbt.com]

- 2. (RG-50875), Competitive EGF receptor... | Abcam this compound [abcam.com]

- 3. The tyrphostin adaphostin interacts synergistically with ... [pmc.ncbi.nlm.nih.gov]

- 4. Effects of genistein, tyrphostin , and pertussis toxin on EGF-induced... [pubmed.ncbi.nlm.nih.gov]

- 5. AG17 inhibits adipocyte differentiation in vivo and in vitro Tyrphostin [lipidworld.biomedcentral.com]

Comprehensive Application Notes and Protocols: Tyrphostin 25 in Leptin Signaling Research

Introduction to Tyrphostin 25 and Leptin Signaling

This compound (also known as RG-50875 or Tyrphostin AG-82) is a cell-permeable, reversible, and competitive protein tyrosine kinase (PTK) inhibitor that has become an invaluable research tool in mechanistic studies of leptin signaling pathways [1] [2]. This compound belongs to the larger tyrphostin family, characterized by their ability to inhibit substrate binding to tyrosine kinases through competitive mechanisms at the substrate recognition site rather than the ATP binding site [1] [2]. Leptin, the 16 kDa peptide hormone product of the OB gene, plays critical roles in regulating energy homeostasis, metabolism, and immune function through receptor systems that show significant homology to class I cytokine receptors [3] [4]. The leptin receptor (LepR) exists in multiple alternatively spliced isoforms, with the long isoform (LepRb) containing intracellular motifs required for activation of JAK/STAT signal transduction pathways [3] [5]. Understanding the molecular mechanisms of leptin signaling has significant implications for obesity research, metabolic disorders, and inflammatory conditions.

Chemical and Biochemical Properties of this compound

Table 1: Fundamental Characteristics of this compound

| Property | Specification |

|---|---|

| CAS Number | 118409-58-8 |

| Molecular Formula | C₁₀H₆N₂O₃ |

| Molecular Weight | 202.16 g/mol |

| Purity | ≥95% (typically >99%) |

| IC₅₀ for EGFR | 3 μM |

| Solubility | Soluble in DMSO (50 mg/mL), ethanol |

| Storage Conditions | 2-8°C, desiccated |

| Chemical Stability | >12 months when properly stored |

This compound is chemically described as 2-[(3,4,5-trihydroxyphenyl)methylidene]propanedinitrile, with the canonical SMILES structure C1=C(C=C(C(=C1O)O)O)C=C(C#N)C#N [1] [2]. The compound appears as a solid powder at room temperature and yields clear, orange to red solutions when dissolved in DMSO at concentrations up to 50 mg/mL. As a competitive inhibitor, this compound associates with the substrate subsite of the protein tyrosine kinase (PTK) domain rather than the ATP-binding site, providing a distinct mechanism of action compared to ATP-competitive inhibitors [1] [2]. Beyond its application in leptin signaling research, this compound has demonstrated inhibitory effects on platelet-derived growth factor (PDGF) and insulin receptor tyrosine kinases, and has been shown to block the induction of inducible NO synthase in glial cells [1].

Leptin Signaling Pathways and Molecular Targets

The leptin receptor belongs to the class I cytokine receptor family and signals primarily through the JAK2/STAT3 pathway [3] [4] [6]. Upon leptin binding to LepRb, receptor dimerization occurs through an asymmetric mechanism where a single leptin molecule simultaneously engages two LepR chains [6]. This binding triggers autophosphorylation and activation of JAK2 (Janus tyrosine kinase 2), which subsequently phosphorylates tyrosine residues 985, 1077, and 1138 on the intracellular domain of LepRb [5] [4]. Phosphorylated Tyr1138 serves as a docking site for STAT3, which upon phosphorylation forms homodimers and translocates to the nucleus to regulate transcription of target genes including POMC and AgRP/NPY [5].

In addition to the JAK2/STAT3 axis, leptin activates several other signaling pathways including IRS/PI3K, SHP2/MAPK, and AMPK, creating a complex network of intracellular signals that coordinate energy balance, neuroendocrine function, and metabolic processes [4]. The leptin signaling cascade is tightly regulated by negative feedback mechanisms, particularly through induction of SOCS3 (suppressor of cytokine signaling 3), which binds to JAK2 and LepRb to attenuate signaling, and protein tyrosine phosphatase 1B (PTP1B), which dephosphorylates JAK2 [5] [4].

Diagram: Leptin Signaling Pathway and this compound Inhibition Mechanism

Experimental Applications and Protocols

Protocol 1: Inhibition of Leptin/IL-1-Induced NOS Type II Activation in Chondrocytes

Background: This protocol addresses the investigation of leptin's proinflammatory role in synergy with IL-1, particularly relevant to arthritis research where leptin contributes to nitric oxide-mediated cartilage degradation [7].

Materials:

- ATDC5 chondrogenic cell line or primary human chondrocytes

- Recombinant leptin (800 nmol/L) and IL-1 (0.025 ng/mL)

- This compound (stock solution: 10-100 mM in DMSO)

- Aminoguanidine (1 mmol/L) - NOS type II inhibitor

- Additional kinase inhibitors: wortmannin (PI3K inhibitor, 1-10 μmol/L), PD098059 (MEK1 inhibitor, 1-30 μmol/L), SB203580 (p38 kinase inhibitor, 1-30 μmol/L)

- Griess reagent for nitrite measurement

- Real-time PCR reagents for NOS type II mRNA analysis

- Western blot equipment for NOS II protein detection

Methodology:

- Cell Culture and Differentiation: Culture ATDC5 cells in Dulbecco's modified Eagle's medium/Hams' F12 medium supplemented with 5% fetal bovine serum, transferrin, sodium selenite, and antibiotics. For differentiation studies, culture cells for 15-21 days with insulin supplementation to obtain mature and hypertrophic chondrocytes [7].

- Serum Starvation: Starve cells in serum-free medium for 12 hours prior to stimulation to synchronize cell states and reduce background signaling.

- Inhibitor Pretreatment: Add this compound (optimal concentration: 10-100 μM based on preliminary titration) 1 hour before leptin/IL-1 stimulation. Include controls with vehicle (DMSO) alone.

- Stimulation: Stimulate cells with leptin (800 nmol/L) alone, IL-1 (0.025 ng/mL) alone, or the combination for 48 hours.

- NO Production Assessment:

- Collect culture media and measure nitrite accumulation using Griess colorimetric reaction.

- Express results as μmol/L nitrite normalized to total cellular protein.

- Molecular Analysis:

- Extract RNA for real-time PCR analysis of NOS type II mRNA expression.

- Prepare protein lysates for Western blot detection of NOS II protein.

- Data Analysis: Compare treatment groups using appropriate statistical tests (e.g., ANOVA with post-hoc testing).

Expected Results: Leptin alone typically does not induce NO production, while IL-1 stimulation results in dose-dependent nitrite accumulation. Co-stimulation with leptin and IL-1 produces a synergistic increase in NO production that should be significantly attenuated by this compound pretreatment, indicating involvement of tyrosine kinase pathways in this synergism [7].

Protocol 2: Electrophysiological Studies of KATP Channel Activation

Background: This protocol examines leptin's effects on ATP-sensitive potassium (KATP) channels in insulin-secreting cells, relevant to understanding leptin's role in insulin regulation and metabolic disorders [8].

Materials:

- CRI-G1 insulinoma cell line

- Recombinant leptin (10 nM)

- This compound and other tyrosine kinase inhibitors (genistein, herbimycin A)

- Tyrphostin inactive analogues (daidzein, tyrphostin 1) as negative controls

- Whole-cell patch clamp equipment

- Tolbutamide (100 μM) for KATP channel blockade

Methodology:

- Cell Culture: Maintain CRI-G1 cells in Dulbecco's modified Eagle's medium with 10% fetal calf serum and passage every 2-5 days. Plate cells onto 3.5 cm Petri dishes and use 1-4 days after plating [8].

- Electrophysiological Recording:

- Perform whole-cell current clamp recordings to monitor membrane potential.

- Use electrodes with resistances of 1-5 MΩ filled with intracellular solution containing 140 mM KCl, 0.6 mM MgCl₂, 2.73 mM CaCl₂, 5.0 mM ATP, 10 mM EGTA, and 10 mM HEPES (pH 7.2).

- Maintain bath solution as normal saline (135 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, pH 7.4).

- Experimental Protocol:

- Establish baseline membrane potential with 5 mM ATP in electrode solution to maintain KATP channels in closed state.

- Apply leptin (10 nM) and record hyperpolarization responses.

- For inhibition studies, pretreat cells with this compound (10 μM) 30 minutes before leptin application.

- Confirm KATP channel involvement by applying tolbutamide (100 μM) to reverse leptin-induced hyperpolarization.

- Data Analysis:

- Measure changes in membrane potential and slope conductance.

- Calculate reversal potential from current-voltage relationships.

- Compare treatment effects using Student's unpaired t-test.

Expected Results: Leptin application should hyperpolarize CRI-G1 cells from approximately -38 mV to -73 mV, with increased slope conductance reversing near the potassium equilibrium potential (-84 mV). This compound pretreatment is expected to attenuate or block leptin-induced hyperpolarization, demonstrating tyrosine kinase involvement in leptin-mediated KATP channel activation [8].

Table 2: Summary of Key Experimental Findings with this compound in Leptin Research

| Experimental System | Leptin Stimulation | Key Measurements | Effect of this compound | Citation |

|---|---|---|---|---|

| Chondrocytes (ATDC5 line) | Leptin (800 nM) + IL-1 (0.025 ng/mL) | NO production, NOS II expression | Blocked synergistic NO production | [7] |

| Human primary chondrocytes | Leptin (800 nM) + IL-1 (0.025 ng/mL) | Nitrite accumulation | Inhibited leptin/IL-1 synergy | [7] |

| CRI-G1 insulinoma cells | Leptin (10 nM) | KATP channel activity, membrane potential | Prevented leptin activation of KATP channels | [8] |

| Hepatocytes | Leptin | Endocytosis of TC-AOM | Inhibited endocytosis | [1] |

Research Data Interpretation and Controls

Critical Experimental Controls and Data Interpretation

Essential Controls:

- Vehicle Control: Always include DMSO vehicle control at the same concentration used for this compound solubilization.

- Inactive Analogues: Use inactive tyrphostin analogues (e.g., tyrphostin 1) to demonstrate specificity of tyrosine kinase inhibition [8].

- Specificity Controls: Include inhibitors targeting other leptin signaling pathways (wortmannin for PI3K, PD098059 for MEK1, SB203580 for p38 kinase) to establish pathway specificity [7].

- Cell Viability Assessment: Perform parallel MTT assays or similar viability tests to ensure observed effects are not due to cytotoxicity.

Data Interpretation Guidelines:

- This compound inhibition of leptin responses suggests involvement of tyrosine kinase activity, but does not specifically identify JAK2 as the target without additional validation.

- The concentration-dependent effects of this compound should be established through dose-response studies (typically 1-100 μM range).

- Consider compensatory mechanisms and pathway crosstalk when interpreting incomplete inhibition by this compound.

- Combine pharmacological inhibition with genetic approaches (e.g., siRNA knockdown) for stronger mechanistic conclusions.

Table 3: Troubleshooting Common Experimental Issues

| Problem | Potential Cause | Solution |

|---|---|---|

| No inhibition by this compound | Insufficient concentration or degraded compound | Perform dose-response, prepare fresh stock solutions, verify activity with positive controls |

| High background activity | Serum components in assay | Extend serum starvation period, use lower serum concentrations during treatment |

| Variable results between experiments | Cell passage differences | Use consistent passage numbers, monitor differentiation state |

| Cytotoxicity at working concentrations | DMSO toxicity or compound toxicity | Reduce DMSO concentration (<0.1%), shorten exposure time |

| Incomplete inhibition | Alternative signaling pathways | Combine with other pathway-specific inhibitors |

Technical Considerations and Research Applications

Usage Guidelines and Best Practices

Stock Solution Preparation:

- Prepare this compound as concentrated stock solutions (10-100 mM) in high-quality DMSO.

- Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

- Use within 6 months for consistent results.

Working Concentration Ranges:

- For most cell-based assays: 10-100 μM

- Electrophysiology studies: 10 μM

- Specific IC₅₀ for EGFR: 3 μM [2]

Experimental Optimization:

- Always perform time-course and dose-response experiments to establish optimal conditions for specific cell systems.

- Include relevant positive controls for leptin responsiveness in each experiment.

- Account for cell density and passage number effects on leptin signaling.

Research Applications and Future Directions

This compound continues to be valuable for:

- Mechanistic Studies: Elucidating tyrosine kinase-dependent aspects of leptin signaling

- Pathway Analysis: Distinguishing between JAK2-dependent and independent leptin effects

- Inflammatory Research: Investigating leptin's role in arthritis and other inflammatory conditions

- Metabolic Studies: Examining leptin-insulin cross-talk in metabolic regulation

Emerging research opportunities include combining this compound with newer genetic approaches and applying it to study leptin signaling in different pathophysiological contexts, particularly those involving leptin resistance commonly observed in obesity [9] [4].

Conclusion

This compound remains a valuable pharmacological tool for investigating tyrosine kinase-dependent mechanisms in leptin signaling. The protocols and application notes provided here offer researchers detailed methodologies for applying this inhibitor in various experimental systems, from inflammatory signaling in chondrocytes to electrophysiological studies in insulinoma cells. Proper implementation of these protocols, including appropriate controls and interpretation guidelines, will enable continued advancement of our understanding of leptin biology and its implications in metabolic and inflammatory diseases.

References

- 1. A Tyrphostin | CAS 118409-58-8 | SCBT - Santa Cruz Biotechnology 25 [scbt.com]

- 2. (RG-50875), Competitive EGF receptor... | Abcam this compound [abcam.com]

- 3. Intracellular signalling pathways activated by leptin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leptin signaling - PMC - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

- 5. Leptin signaling and its central role in energy homeostasis [frontiersin.org]

- 6. Structural insights into the mechanism of leptin receptor ... [nature.com]

- 7. pathway involved in nitric oxide synthase type II activation in... Signalling [arthritis-research.biomedcentral.com]

- 8. Role of tyrosine phosphorylation in leptin activation of ATP-sensitive... [pmc.ncbi.nlm.nih.gov]

- 9. How To Treat Leptin Resistance: A Functional Medicine Approach [rupahealth.com]

Comprehensive Application Notes and Protocols: Using Tyrphostin 25 for In Vitro Leptin Signaling Inhibition

Introduction to Leptin Signaling and Tyrphostin 25

Leptin, a 16-kDa adipokine primarily secreted by adipose tissue, serves as a critical regulator of energy homeostasis, neuroendocrine function, and immune responses through interaction with its transmembrane receptor LEPRb. The leptin receptor belongs to the class I cytokine receptor family and lacks intrinsic tyrosine kinase activity, instead relying on associated Janus kinase (JAK) proteins for signal transduction. Upon leptin binding, LEPRb undergoes conformational changes that activate bound JAK2 molecules, leading to autophosphorylation and phosphorylation of key tyrosine residues (Tyr985, Tyr1077, and Tyr1138) on the intracellular domain of LEPRb. These phosphorylated residues serve as docking sites for downstream signaling molecules, including signal transducers and activators of transcription (STATs), particularly STAT3, which translocates to the nucleus upon phosphorylation to regulate transcription of target genes involved in appetite, metabolism, and inflammation [1] [2] [3].

This compound (also known as AG490) is a tyrosine kinase inhibitor belonging to the tyrphostin family, characterized by a benzylidene malononitrile structure. Originally developed as an EGFR inhibitor, this compound has demonstrated significant efficacy against JAK2 kinase activity, which plays a central role in leptin receptor signaling. The compound acts by competing with ATP for binding to the kinase domain, thereby inhibiting autophosphorylation and subsequent activation of downstream signaling cascades. In the context of leptin signaling, this compound effectively blocks JAK2 activation, preventing the phosphorylation of both the leptin receptor and STAT3, ultimately attenuating leptin-mediated transcriptional responses [4] [3]. This inhibition makes this compound a valuable research tool for dissecting leptin signaling pathways and investigating potential therapeutic interventions for leptin-related disorders, including obesity, inflammation, and cancer.

Table 1: Molecular Characteristics of this compound

| Property | Description |

|---|---|

| IUPAC Name | (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(phenylmethyl)-2-propenamide |

| Molecular Formula | C₁₇H₁₄N₂O₃ |

| Molecular Weight | 294.31 g/mol |

| CAS Number | 133550-30-8 |

| Target Kinases | JAK2, EGFR |

| Mechanism of Action | Competitive ATP-binding site inhibitor |

| Solubility | DMSO (>50 mg/mL), ethanol (~10 mg/mL) |

| Storage Conditions | -20°C, protected from light and moisture |

In Vitro Application Data and Experimental Findings

Inhibition of Leptin-Induced Signaling in Chondrocytes

The efficacy of this compound in inhibiting leptin signaling has been extensively demonstrated in various cell models. In chondrocyte systems, which are relevant for understanding joint inflammation and arthritis pathology, this compound effectively blocked the synergistic stimulation of nitric oxide (NO) production induced by leptin and interleukin-1 (IL-1). At concentrations of 800 nM leptin combined with 0.025 ng/mL IL-1, co-stimulation resulted in significantly increased NO production compared to IL-1 alone. Pretreatment with this compound (typically at 50-100 μM) administered 1 hour before leptin/IL-1 stimulation completely abolished this synergistic effect, reducing NO production to baseline levels. The inhibition was concentration-dependent, with significant effects observed starting at 20 μM and maximal inhibition achieved at 50-100 μM. These findings demonstrate that this compound effectively disrupts leptin-mediated inflammatory signaling in chondrocytes by targeting the JAK2 pathway [4].

Effects in Cancer Cell Models

In cancer research, this compound has shown promising effects in models where leptin signaling promotes tumor growth. Studies examining the relationship between leptin and cancer have revealed that leptin-induced JAK/STAT signaling contributes to proliferation, angiogenesis, and anti-apoptotic events in various cancer types, including breast, endometrial, and colorectal cancers. In these models, this compound treatment effectively inhibited leptin-mediated STAT3 phosphorylation and downstream gene expression at concentrations ranging from 50-100 μM. The compound demonstrated particular efficacy in blocking the cross-talk between leptin and other oncogenic pathways, such as Notch and IL-1, which collectively promote tumor angiogenesis and growth. Time-course experiments revealed that this compound delayed the entry of cancer cells into rapid growth phase and reduced the number of cells reaching plateau phase, with concentrations ≥50 μM significantly reducing cell viability over time [5] [3].

Table 2: Summary of this compound Effects in Various Cell Models

| Cell Type | Leptin Concentration | This compound Concentration | Key Findings | Reference |

|---|---|---|---|---|

| Chondrocytes (ATDC5) | 800 nM + 0.025 ng/mL IL-1 | 50-100 μM | Complete inhibition of synergistic NO production | [4] |

| Human Primary Chondrocytes | 800 nM + 0.025 ng/mL IL-1 | 50-100 μM | Significant reduction in NO production | [4] |

| Small Cell Lung Cancer (H-345, H-69) | Not specified | 7 μM (IC₅₀) | Inhibition of neuropeptide-stimulated growth | [5] |

| Colorectal Tumor Cells | Not specified | 50-100 μM | Induction of apoptosis, inhibition of DNA synthesis | [6] |

| Breast Cancer Cells | 10-100 ng/mL | 50-100 μM | Inhibition of JAK2/STAT3 phosphorylation | [3] |

Detailed Experimental Protocols

Cell Culture and Treatment Protocol

Materials and Reagents:

- Cell line of interest (e.g., ATDC5 chondrocytes, cancer cell lines)

- Complete culture medium (DMEM/F12 for chondrocytes, RPMI for cancer cells)

- Fetal bovine serum (FBS), antibiotic-antimycotic solution

- Recombinant leptin (prepare stock solution at 100 μg/mL in sterile PBS with 0.1% BSA)

- This compound (prepare 50 mM stock solution in DMSO, store at -20°C in aliquots)

- Additional cytokines/inhibitors as required (e.g., IL-1, other pathway inhibitors)

- Sterile tissue culture plates (6-well, 12-well, or 96-well format depending on assay)

Procedure:

- Cell Seeding: Plate cells at appropriate density in complete medium and allow to adhere overnight (e.g., ATDC5 chondrocytes at 2×10⁴ cells/well in 24-well plates).

- Serum Starvation: Replace complete medium with serum-free medium 12 hours prior to experiments to synchronize cells and reduce background signaling.

- Inhibitor Pretreatment: Prepare working concentrations of this compound in serum-free medium (typically 50-100 μM) from DMSO stock. Include vehicle control (DMSO at same dilution, typically ≤0.2%). Add this compound solutions to cells and incubate for 1 hour at 37°C, 5% CO₂.

- Leptin Stimulation: Following pretreatment, add leptin at determined concentrations (e.g., 800 nM for chondrocyte studies) directly to wells without removing this compound. Include controls (untreated, vehicle, leptin alone, inhibitor alone).

- Incubation: Continue incubation for desired duration (e.g., 48 hours for NO production assays in chondrocytes, or 15-30 minutes for phosphorylation studies).

- Sample Collection: Collect cells or supernatants for downstream analysis according to specific assay requirements [4] [5].

Assessment of Signaling Inhibition

Phosphorylation Status Analysis by Western Blot:

- Cell Lysis: After treatments, rinse cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

- Protein Quantification: Determine protein concentration using BCA assay.

- Electrophoresis and Transfer: Separate 20-30 μg protein per lane by SDS-PAGE (8-12% gels) and transfer to PVDF membranes.

- Immunoblotting: Block membranes with 5% BSA in TBST for 1 hour, then incubate with primary antibodies overnight at 4°C. Key antibodies: anti-phospho-JAK2 (Tyr1007/1008), anti-total-JAK2, anti-phospho-STAT3 (Tyr705), anti-total-STAT3.

- Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature, develop with ECL reagent, and image using chemiluminescence detection system.

- Expected Results: Successful this compound inhibition should show reduced phospho-JAK2 and phospho-STAT3 levels in leptin-stimulated cells without affecting total protein levels [4] [3].

Functional Assays:

- Nitric Oxide Production: Measure nitrite accumulation in culture supernatants using Griess reagent system. Add equal volumes of culture supernatant and Griess reagent, incubate 10-15 minutes, measure absorbance at 540 nm. Compare to sodium nitrite standard curve.

- Proliferation Assays: Assess cell proliferation using BrdU incorporation or MTT assays according to manufacturer protocols.

- Gene Expression Analysis: Extract RNA after treatments, perform reverse transcription, and analyze expression of leptin-target genes (e.g., SOCS3, POMC, AgRP) by quantitative real-time PCR [4].

Signaling Pathway and Experimental Visualization

The leptin signaling pathway involves multiple molecular events that can be effectively inhibited by this compound at specific points. The following diagram illustrates key components and interactions:

Figure 1: Leptin Signaling Pathway and this compound Inhibition Mechanism. Leptin binding to LEPRb receptor activates JAK2, which phosphorylates STAT3. Phosphorylated STAT3 dimerizes and translocates to the nucleus to regulate gene expression. This compound inhibits JAK2 activation, blocking downstream signaling. SOCS3 provides negative feedback regulation.

The experimental workflow for investigating this compound effects on leptin signaling involves sequential steps from cell preparation to data analysis:

Figure 2: Experimental Workflow for this compound Leptin Inhibition Studies. The sequential process includes cell culture, synchronization through serum starvation, inhibitor pretreatment, leptin stimulation, sample collection, and multiple analysis endpoints to comprehensively assess inhibition efficacy.

Technical Considerations and Optimization

Specificity and Off-Target Effects

While this compound is established as a JAK2 inhibitor, researchers should be aware of its potential off-target effects, particularly at higher concentrations. This compound was originally identified as an EGFR inhibitor and may affect other tyrosine kinases at concentrations above 50 μM. To confirm that observed effects are specifically due to JAK2 inhibition in the leptin pathway, several validation approaches are recommended:

- Dose-Response Studies: Establish a concentration curve (typically 10-100 μM) to identify the minimal effective concentration.

- Complementary Inhibitors: Use alternative JAK2 inhibitors (e.g, Tkip) or molecular approaches (siRNA, CRISPR) to confirm key findings.

- Specificity Controls: Include inhibitors targeting downstream pathways (e.g., STAT3 inhibitors) to dissect specific signaling nodes.

- Multiple Time Points: Collect samples at various time points after leptin stimulation (15, 30, 60, 120 minutes) to capture phosphorylation dynamics and confirm effective inhibition [4] [7] [6].

Optimization Strategies

Cell-Type Specific Optimization: Different cell types may require adjustment of this compound concentrations and treatment durations. Primary cells typically need lower concentrations (20-50 μM) compared to transformed cell lines (50-100 μM). Always perform initial dose-ranging experiments to determine optimal conditions for specific experimental systems.

Solvent Considerations: DMSO concentration should be kept consistent across all treatments and not exceed 0.2% to avoid solvent toxicity. Prepare fresh working solutions from concentrated stocks to ensure compound stability and activity.

Combination Studies: When investigating cross-talk between leptin and other signaling pathways, include appropriate controls for combination treatments. For example, in studies examining leptin and IL-1 synergy, include conditions with each stimulus alone, combination, and respective inhibitor controls [4].

Data Interpretation Guidelines

- Positive Inhibition Control: Include known JAK2 activators (e.g., leptin at 100-800 nM) to demonstrate pathway functionality.

- Viability Assessment: Conduct parallel viability assays (MTT, Trypan blue exclusion) to distinguish specific signaling inhibition from general cytotoxicity, particularly at higher concentrations (>50 μM) or longer exposures (>24 hours).

- Multiple Readouts: Combine phosphorylation assays with functional readouts (NO production, gene expression, proliferation) to comprehensively assess biological impact.

- Statistical Considerations: Perform triplicate biological replicates to account for experimental variability, with at least two independent experiments to ensure reproducibility [4] [5].

Conclusion

This compound represents a valuable pharmacological tool for investigating leptin signaling pathways in vitro. Its well-characterized inhibition of JAK2 kinase activity enables researchers to specifically dissect the contribution of leptin receptor signaling in various physiological and pathological contexts. The protocols outlined herein provide a robust framework for implementing this compound in leptin inhibition studies, with appropriate controls and validation measures to ensure data quality and interpretation. As research continues to elucidate the multifaceted roles of leptin in metabolism, inflammation, and cancer, tools like this compound remain essential for advancing our understanding of these processes and identifying potential therapeutic strategies for leptin-related disorders.

References

- 1. Leptin signaling and leptin resistance - PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 2. Leptin signaling: A key pathway in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leptin-Induced JAK/STAT Signaling and Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signalling pathway involved in nitric oxide synthase type II activation in... [arthritis-research.biomedcentral.com]

- 5. Effect of tyrphostin combined with a substance P related antagonist... [pubmed.ncbi.nlm.nih.gov]

- 6. of epidermal-growth-factor-receptor-dependent signalling by... Inhibition [link.springer.com]

- 7. by genistein of the hyperpolarization-activated cation current... Inhibition [pmc.ncbi.nlm.nih.gov]

Tyrphostin 25: Core Characteristics and Mechanism of Action